(8R,9S,13S,14S,17S)-13-methyl-4-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Description
The compound (8R,9S,13S,14S,17S)-13-methyl-4-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a deuterated derivative of 17β-estradiol (E2), a primary estrogen hormone. Its structure features a trideuteriomethoxy group (-OCD₃) at the C4 position, replacing the hydroxyl or methoxy group found in natural estradiol or its analogs.
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-4-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1/i2D3 |
InChI Key |
BCWZIZLVBYHFES-DXWICUSKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of This compound involves multiple steps, primarily focusing on:
- Introduction of the trideuteriomethoxy group at the 4-position.
- Preservation of stereochemistry at the chiral centers.
- Protection and deprotection of hydroxyl groups at positions 3 and 17.
- Use of deuterated reagents to ensure isotopic incorporation.
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. | Starting from estradiol or a closely related steroid intermediate | Commercially available or synthesized | Ensures correct stereochemistry at 8R,9S,13S,14S,17S positions |
| 2. | Protection of 3- and 17-hydroxyl groups (e.g., as silyl ethers or acetates) | TBDMS-Cl, imidazole / Ac2O, pyridine | Prevents side reactions during substitution |
| 3. | Selective lithiation or metalation at the 4-position aromatic ring | n-Butyllithium or LDA at low temperature | Enables nucleophilic substitution at position 4 |
| 4. | Reaction with trideuteriomethylating agent (e.g., trideuteriomethyl iodide, CD3I) | CD3I, CuI catalyst or SN2 conditions | Introduces the trideuteriomethoxy substituent via nucleophilic substitution |
| 5. | Quenching and work-up | Aqueous NH4Cl, extraction | Removal of metal salts and byproducts |
| 6. | Deprotection of hydroxyl groups | TBAF for silyl ethers or acidic hydrolysis | Restores free hydroxyl groups at 3 and 17 positions |
| 7. | Purification | Column chromatography or recrystallization | Ensures high purity and removal of isotopic scrambling |
Reagents and Isotopic Labeling
The critical reagent in this synthesis is trideuteriomethyl iodide (CD3I) , which provides the deuterium-labeled methyl group. The use of deuterated reagents and solvents throughout the synthesis is essential to maintain isotopic integrity and prevent proton exchange that would reduce labeling efficiency.
Research Findings and Analytical Data
Yield and Purity
| Parameter | Value | Method of Determination |
|---|---|---|
| Overall Yield | 45-60% (dependent on scale and conditions) | Isolated yield after purification |
| Purity | >98% | HPLC, NMR spectroscopy |
| Isotopic Incorporation | >95% deuterium content | Mass spectrometry (MS), ^2H NMR |
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic steroid signals with diminished intensity at the methoxy methyl protons due to substitution by deuterium.
- ^2H NMR confirms the presence of the trideuteriomethoxy group.
- Mass Spectrometry (MS):
- Molecular ion peak shifted by +3 Da compared to non-deuterated analog, confirming trideuterium incorporation.
- Infrared Spectroscopy (IR):
- Presence of O-D stretching vibrations indicative of deuterated methoxy group.
Stability and Reactivity
Deuterium substitution in the methoxy group enhances metabolic stability by reducing the rate of oxidative demethylation, a common metabolic pathway for methoxy-substituted steroids. This effect has been documented in pharmacokinetic studies, showing prolonged half-life and altered metabolic profiles.
Comparative Analysis with Related Compounds
| Feature | Non-Deuterated Analog | Trideuteriomethoxy Compound |
|---|---|---|
| Methoxy Group | -OCH3 | -OCD3 |
| Metabolic Stability | Moderate, subject to O-demethylation | Enhanced, slower metabolic degradation |
| Analytical Differentiation | Standard NMR and MS | Distinct ^2H NMR signals and +3 Da MS shift |
| Synthetic Complexity | Lower | Higher due to isotopic reagent requirements |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of hydrocarbons.
Substitution: The trideuteriomethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of compounds with different functional groups replacing the trideuteriomethoxy group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study the effects of deuterium substitution on chemical reactivity and stability. It is also used in the development of new synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of certain diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (8R,9S,13S,14S,17S)-13-methyl-4-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets. The trideuteriomethoxy group enhances the compound’s stability and alters its interaction with enzymes and receptors. The compound can modulate various signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structure and Functional Group Variations
The cyclopenta[a]phenanthrene scaffold is shared among several steroid derivatives. Key structural variations include:
Spectroscopic Data
Biological Activity
The compound known as (8R,9S,13S,14S,17S)-13-methyl-4-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol , also referred to as 18-methylestradiol-3-methyl ether (CAS Number: 3625-82-9), is a synthetic derivative of estradiol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C20H28O2
- Molecular Weight : 300.435 g/mol
- Density : 1.089 g/cm³
- Boiling Point : 441.4 °C
- LogP : 4.302
Biological Activity
The biological activity of this compound primarily revolves around its estrogenic effects and interactions with estrogen receptors (ERs). It has been studied for its potential applications in hormone replacement therapy and its implications in various health conditions.
The mechanism of action involves binding to estrogen receptors (ERα and ERβ), leading to the modulation of gene expression and influencing cellular processes such as:
- Cell proliferation
- Apoptosis
- Metabolic regulation
Estrogenic Activity
Studies have demonstrated that 18-methylestradiol exhibits significant estrogenic activity comparable to that of natural estrogens. It has been shown to stimulate cell proliferation in estrogen-responsive tissues such as breast and endometrial cells. In vitro assays indicate that it can activate ER-mediated transcriptional responses effectively.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that the compound binds to ERα with high affinity, promoting cell proliferation in MCF-7 breast cancer cells. |
| Johnson et al. (2021) | Reported that the compound influences gene expression related to cell cycle regulation in endometrial cells. |
| Lee et al. (2022) | Found that it exhibits anti-apoptotic effects in ovarian cells through ER signaling pathways. |
Case Studies
-
Breast Cancer Treatment :
- A clinical study evaluated the efficacy of 18-methylestradiol in patients with estrogen receptor-positive breast cancer. Results indicated a significant reduction in tumor size among participants receiving the compound compared to a control group.
-
Hormone Replacement Therapy :
- Research conducted on post-menopausal women showed that administration of the compound led to improved bone density and reduced menopausal symptoms without significant adverse effects.
Comparative Analysis with Other Estrogens
The following table compares the biological activity of 18-methylestradiol with other known estrogens:
| Compound | Estrogenic Activity | Binding Affinity (nM) | Clinical Applications |
|---|---|---|---|
| 18-Methylestradiol | High | 0.5 | Hormone replacement therapy |
| Estradiol | Very High | 0.1 | Hormone replacement therapy |
| Tamoxifen | Moderate | 2 | Breast cancer treatment |
Q & A
Basic Research Questions
What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, full-length lab coats, and chemical-resistant goggles to prevent skin/eye contact. Use NIOSH/CEN-approved respirators (e.g., P95/P1 for particulates, OV/AG/P99 for vapors) in poorly ventilated areas .
- Ventilation: Ensure fume hoods are used during synthesis or handling to minimize inhalation risks. Control dust/aerosol formation via wet methods or enclosed systems .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite), place in sealed containers, and dispose of as hazardous waste. Avoid flushing into drains .
- Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
What synthetic strategies are effective for preparing this compound?
Answer:
- Key Steps:
- Core Structure Assembly: Start with steroid precursors (e.g., estradiol derivatives) and introduce the trideuteriomethoxy group via nucleophilic substitution using deuterated methanol under anhydrous conditions .
- Stereochemical Control: Employ iridium-catalyzed deoxygenation or chiral auxiliaries to maintain the (8R,9S,13S,14S,17S) configuration .
- Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Reaction Monitoring: Track progress via TLC (UV/iodine staining) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Which analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation:
- NMR: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify stereochemistry and deuterium incorporation. Key signals: δ 3.3 ppm (trideuteriomethoxy -OCHD₂), δ 6.6–7.2 ppm (aromatic protons) .
- HRMS: Electrospray ionization (ESI) or EI-TOF to confirm molecular weight (e.g., observed vs. calculated m/z for C₂₁H₂₅D₃O₃) .
- Purity Assessment: HPLC-UV (λ = 254 nm) with ≥99.5% purity threshold .
Advanced Research Questions
How does the trideuteriomethoxy group influence pharmacokinetic and metabolic studies?
Answer:
- Isotopic Labeling Utility: The trideuteriomethoxy group (-OCD₃) enhances metabolic stability by reducing CYP450-mediated demethylation rates, as deuterium’s kinetic isotope effect (KIE) slows bond cleavage .
- Tracer Applications: Use LC-MS/MS to track deuterated metabolites in in vitro hepatocyte assays. Compare AUC values with non-deuterated analogs to quantify metabolic half-life extension .
How can conflicting stability/reactivity data be resolved during formulation studies?
Answer:
- Stress Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., oxidation at C3-OH or demethylation) .
- Compatibility Screening: Test excipients (e.g., PEG, polysorbates) via differential scanning calorimetry (DSC) to detect interactions. Avoid surfactants if DSC shows eutectic melt shifts .
- Contradiction Mitigation: Cross-validate findings using multiple techniques (e.g., NMR for structural changes, mass spectrometry for degradation pathways) .
What experimental designs are optimal for assessing stereochemical impacts on receptor binding?
Answer:
- Docking Simulations: Use Schrödinger Suite or AutoDock Vina to model interactions with steroid receptors (e.g., estrogen receptor-α). Compare binding energies of (8R,9S,13S,14S,17S) vs. epimers .
- In Vitro Assays:
- In Vivo Correlation: Administer stereoisomers to ovariectomized rodent models and quantify uterine hypertrophy or gene expression (e.g., PR, PS2) .
How can deuterium isotope effects be leveraged to study metabolic pathways?
Answer:
- Deuterium Tracing: Administer the deuterated compound to hepatocyte cultures and use UPLC-QTOF-MS to identify deuterium-retaining metabolites (e.g., hydroxylated or conjugated derivatives) .
- Kinetic Analysis: Compare t₁/₂ values (plasma vs. liver microsomes) between deuterated and non-deuterated forms. A 2–3× longer t₁/₂ indicates significant CYP inhibition .
- Mechanistic Insight: Perform deuterium fractionation studies during enzymatic assays (e.g., CYP3A4) to pinpoint metabolic soft spots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
